REACTION_CXSMILES
|
Cl[C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([O-])([O-])=O.[Na+].[Na+].C(B(CC)[C:23]1[CH:24]=[N:25][CH:26]=[CH:27][CH:28]=1)C>COCCOC.O>[N:25]1[CH:26]=[CH:27][CH:28]=[C:23]([C:2]2[C:11]([CH:12]=[O:13])=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:24]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1C=O
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
C(C)B(C=1C=NC=CC1)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Tetrakis-(triphenylphosphine)palladium(0)
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen gas through it for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water (5×50 mL) and diethyl ether (5×50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=NC2=CC=CC=C2C=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |